Butanamide, N-(4-methylphenyl)-3-oxo-
Overview
Description
Butanamide, N-(4-methylphenyl)-3-oxo-, is an organic compound belonging to the amide family. It is a colorless liquid with a pungent odor. It is also known as 4-methylbenzamide, 4-methylbenzenecarboxamide, and 4-methyl-N-benzamide. It is used in the synthesis of many organic compounds and has been studied for its potential applications in the pharmaceutical and biotechnological fields.
Scientific Research Applications
Synthesis in Chemical Reactions
- Butanamide, N-(4-methylphenyl)-3-oxo-, is used in synthesizing diazo functionalized oxime ligands which coordinate with copper(II) and iron(III). These intermediates play a crucial role in dye and pigment synthesis (Güzel, Serindaǧ, & Serin, 1997).
Reactivity and Synthetic Importance
- The compound has been highlighted for its role in the synthesis of heterocyclic compounds, serving as precursors in various chemical syntheses. Its reactivity and synthetic significance are a subject of extensive research (Fadda, Abdel‐Galil, & Elattar, 2015).
Biological Activities
- N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide has been synthesized and tested for various biological activities. It shows promising antimicrobial, anticancer, and antileishmanial activities. Its interaction with SS-DNA indicates potential applications in medical and pharmacological fields (Sirajuddin et al., 2015).
Antimicrobial Properties
- Derivatives of butanamide, such as 3-oxo-N-(pyrimidin-2-yl)butanamide, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives have shown moderate activity, indicating potential applications in microbial control (Farag, Kheder, & Mabkhot, 2009).
Catalytic Applications
- Butanamide derivatives have been utilized in the electrocatalytic synthesis of hydrogen peroxide, indicating their potential in sustainable and cost-effective production methods (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets to induce certain biochemical changes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and potential range of targets .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
One study suggests that acetoaceto-o-toluidide, a related compound, has proliferation-enhancing activity in the urinary bladder of rats, suggesting it may be a human bladder carcinogen .
Action Environment
Like all chemical compounds, its action is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
N-(4-methylphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGLMEMIYDUEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062394 | |
Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2415-85-2 | |
Record name | N-(4-Methylphenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2415-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methylacetoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoacet-p-toluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methylacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-METHYLACETOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G147166Y69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q & A
Q1: How can N-(4-Methylphenyl)-3-oxobutanamide be used to determine formaldehyde levels?
A1: N-(4-Methylphenyl)-3-oxobutanamide acts as a novel Hantzsch reagent in a fluorometric method for determining trace formaldehyde levels. [] The compound reacts with formaldehyde at room temperature, forming a fluorescent product. This product can be detected fluorometrically, with maximum excitation and emission wavelengths at 385 nm and 450 nm, respectively. [] This method has proven effective in quantifying formaldehyde in indoor air, showing comparable results to the traditional acetylacetone/spectrophotometric method. []
Q2: What makes N-(4-Methylphenyl)-3-oxobutanamide useful for gravimetric analysis?
A2: N-(4-Methylphenyl)-3-oxobutanamide demonstrates selectivity in forming complexes with specific metal ions, making it valuable for gravimetric determination. For instance, it forms stable complexes with copper(II) [] and mercury(II) [, ] These complexes, upon drying at 110°C, reach a constant weight and can be weighed directly. This property allows for the quantitative determination of these metals in various samples. Notably, this method has been successfully applied to determine copper content in aluminum-based alloys, brass, and bronze. []
Q3: Can N-(4-Methylphenyl)-3-oxobutanamide be used for determining beryllium content?
A3: Yes, N-(4-Methylphenyl)-3-oxobutanamide exhibits high sensitivity and selectivity towards beryllium(II) ions. [] This characteristic allows for the direct gravimetric determination of beryllium. [] The formed complex can be isolated, dried, and weighed to quantify beryllium content, even in complex matrices like ores. [] This highlights the compound's potential application in geochemistry and mineral analysis.
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